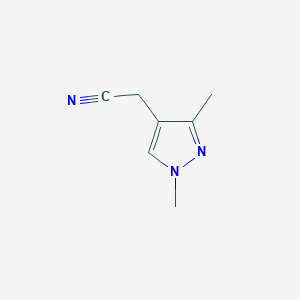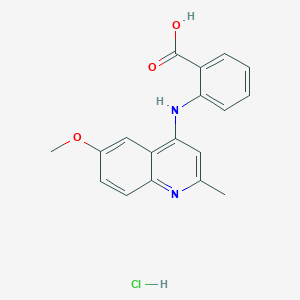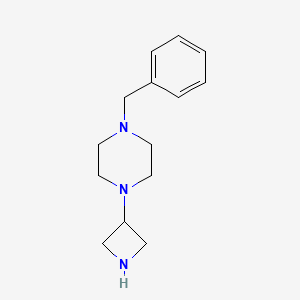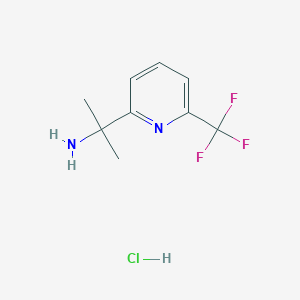
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride
Vue d'ensemble
Description
“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is a chemical compound . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity . The trifluoromethyl group in the compound is a common feature in FDA-approved drugs .
Synthesis Analysis
The synthesis of similar compounds involves the use of bioisosterism, where a pyridine group is substituted for phenyl in pyrimidifen . The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .Molecular Structure Analysis
The molecular formula of “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is C9H12ClF3N2 . More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For example, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .Applications De Recherche Scientifique
Complexation and Ligand Properties
- Soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, related to the chemical structure , have demonstrated the ability to form metal complexes with hydrophobic cavities potentially accommodating small molecules. The enhanced solubility of these ligands in organic and aqueous solvents has facilitated the investigation of their binding properties with metal ions like Zn(2+) and Cu(2+), showcasing significant fluorescence properties and binding affinities (Liang et al., 2009).
Synthesis of Structurally Diverse Libraries
- The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, though slightly different from the query compound, has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating the potential of such compounds to serve as precursors in synthetic chemistry (Roman, 2013).
Pharmaceutical Research and Development
- In the realm of drug discovery, the structural motif of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine and its analogs have been involved in the synthesis of a variety of compounds. This includes the generation of N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogs, suggesting the role of such structures in developing novel pharmaceutical agents (Shankar et al., 2021).
Optical and Fluorescence Studies
- The exploration of the structural and environment-responsive optical properties of systems with electron-donating amino groups, including derivatives of pyridine, has been a subject of study. This research provides insights into the impact of such structures on thermal, redox, UV–Vis absorption, and emission properties, which are crucial for applications in materials science and sensor technology (Palion-Gazda et al., 2019).
Orientations Futures
The future directions for research on “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” and similar compounds could include further exploration of their potential applications in agriculture and medicine . Additionally, more detailed studies on their synthesis, characterization, and activity could provide valuable insights .
Propriétés
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJVFOJZTMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721319 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride | |
CAS RN |
1192356-27-6 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
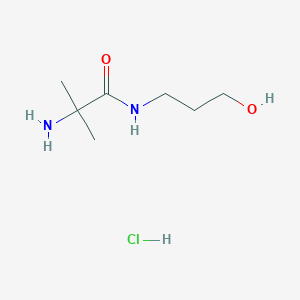
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
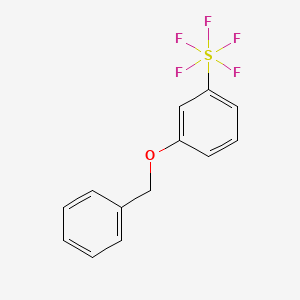
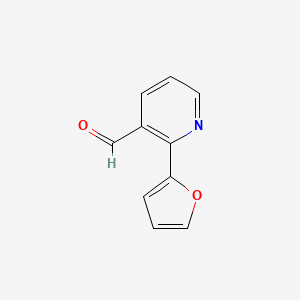

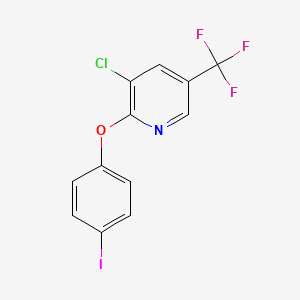
![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)
![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)
